Mass Spectrometric Differentiation: +3.02 Da Mass Shift Enables Unambiguous Internal Standard Use
p-Butyl Ibuprofen-d3 (sodium salt) possesses a molecular weight of 231.28 g/mol, which is +3.02 Da higher than the non‑deuterated p‑butyl ibuprofen sodium salt (228.26 g/mol) . This mass increment arises from three deuterium atoms substituting the three hydrogen atoms of the α‑methyl group, generating a distinct [M+Na]⁺ or [M−H]⁻ signal that does not overlap with the natural isotopic envelope of the unlabeled impurity. In contrast, the unlabeled sodium salt yields an identical monoisotopic mass to the endogenous Impurity B analyte, precluding its use as an internal standard in selected reaction monitoring (SRM) workflows .
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 231.28 g/mol (C₁₃H₁₄D₃NaO₂) |
| Comparator Or Baseline | p-Butyl Ibuprofen Sodium Salt (unlabeled): 228.26 g/mol (C₁₃H₁₇NaO₂) |
| Quantified Difference | +3.02 Da (Δm/z sufficient for baseline-resolved MS detection) |
| Conditions | Calculated from molecular formula; verified by low‑resolution and high‑resolution mass spectrometry as per supplier QC. |
Why This Matters
A mass shift of ≥3 Da is the minimum recommended separation to avoid isotopic cross‑talk between analyte and internal standard in quantitative LC‑MS/MS, making the d3‑labelled form the only viable internal standard for Impurity B quantification.
